![molecular formula C13H24O2Si B14144649 Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate CAS No. 88820-51-3](/img/structure/B14144649.png)
Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate: is an organic compound with the molecular formula C13H24O2Si. It is a member of the silyl-protected alkynes, which are widely used in organic synthesis due to their stability and reactivity. This compound is particularly notable for its applications in various fields of scientific research, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate typically involves the reaction of a silyl-protected alkyne with a methyl ester. One common method is the reaction of hexyl(dimethyl)silylacetylene with methyl 4-bromo-3-butynoate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using argon or nitrogen, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The silyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate involves its reactivity as a silyl-protected alkyne. The silyl group provides stability to the alkyne, allowing it to undergo various chemical reactions without degradation. The compound can interact with molecular targets through its alkyne moiety, which can participate in cycloaddition reactions, nucleophilic additions, and other transformations.
Comparación Con Compuestos Similares
- Methyl 4-[tert-butyl(dimethyl)silyl]but-3-ynoate
- Methyl 4-[trimethylsilyl]but-3-ynoate
- Methyl 4-[triethylsilyl]but-3-ynoate
Comparison: Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate is unique due to its hexyl group, which provides increased hydrophobicity and steric bulk compared to other silyl-protected alkynes. This can influence its reactivity and the types of reactions it undergoes. Additionally, the hexyl group can impact the solubility and physical properties of the compound, making it suitable for specific applications where other silyl-protected alkynes may not be as effective.
Propiedades
Número CAS |
88820-51-3 |
|---|---|
Fórmula molecular |
C13H24O2Si |
Peso molecular |
240.41 g/mol |
Nombre IUPAC |
methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate |
InChI |
InChI=1S/C13H24O2Si/c1-5-6-7-8-11-16(3,4)12-9-10-13(14)15-2/h5-8,10-11H2,1-4H3 |
Clave InChI |
CQDJBLHADOBNAH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Si](C)(C)C#CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


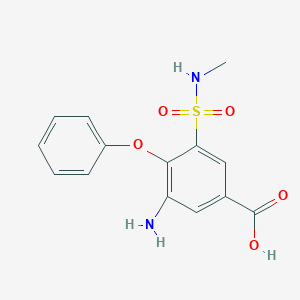
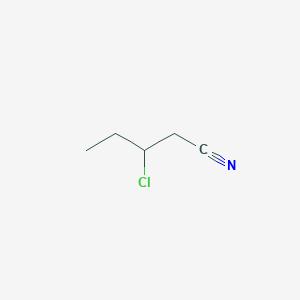
![methyl 4-(5,6-dimethyl-4-oxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B14144585.png)

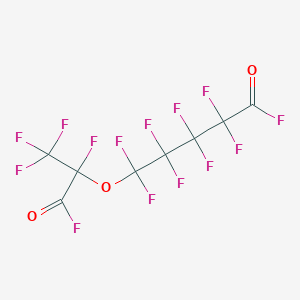
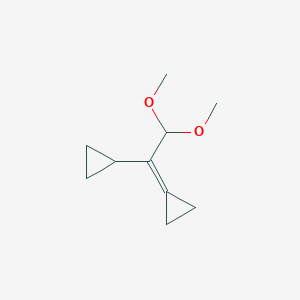
![Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane](/img/structure/B14144608.png)
![(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B14144613.png)
![Benzyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14144614.png)
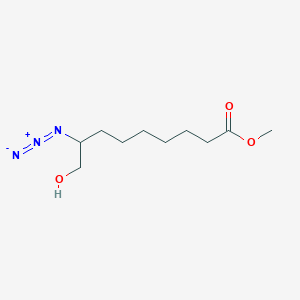
![2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one](/img/structure/B14144631.png)
![1,1'-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea)](/img/structure/B14144632.png)
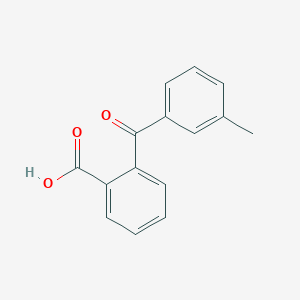
![6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14144648.png)
